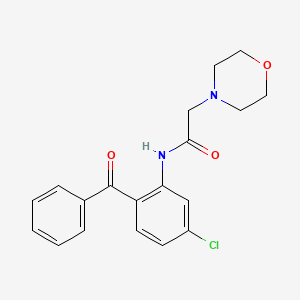
N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide” appears to be a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and flash point. Unfortunately, I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on benzothiazole derivatives, including compounds with morpholinoacetamide pharmacophores, has shown promising anticonvulsant properties. Studies demonstrate that specific morpholino derivatives exhibit potential as lead compounds for the development of new anticonvulsant drugs. These findings are supported by in vivo screenings and in silico drug-likeness assessments, highlighting the compounds' ability to match established anticonvulsants' pharmacophore profiles (Amir et al., 2012).
Antimicrobial Activity
Compounds featuring the morpholinoacetamide group have been synthesized and tested for their antimicrobial efficacy. A study on novel benzoxazole derivatives revealed broad-spectrum activity against various Gram-positive, Gram-negative bacteria, and yeasts such as Candida species, showcasing the potential of these compounds in treating infectious diseases (Temiz‐Arpacı et al., 2005).
Anticancer Activity
Sulfonamide derivatives, including those with morpholinophenyl moieties, have shown significant anticancer activity against breast and colon cancer cell lines in vitro. This research opens avenues for developing new cancer therapies based on the cytotoxic properties of these compounds (Ghorab et al., 2015).
Antitumor Properties
The synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and their evaluation for antitumor properties have contributed to the search for new anticancer agents. Initial screenings suggest that these compounds may offer a promising foundation for anticancer drug development (Horishny et al., 2020).
Photoinitiators for Coatings
Copolymeric systems incorporating morpholinophenyl and benzyl moieties have been investigated for their application as photoinitiators in ultraviolet-curable pigmented coatings. This research indicates potential industrial applications in developing more efficient and eco-friendly coating systems (Angiolini et al., 1997).
Molecular Docking and Ligand Interaction Studies
Studies on bioactive benzothiazolinone acetamide analogs, including quantum mechanical and ligand-protein interaction analyses, have explored their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells. These findings highlight the diverse applications of such compounds beyond traditional pharmacology (Mary et al., 2020).
Safety And Hazards
Information on the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find an MSDS for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.
Zukünftige Richtungen
Without more information on “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”, it’s difficult to speculate on future directions for research or application.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a complete analysis, more detailed information or experimental data would be needed.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-5-chlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-7-16(19(24)14-4-2-1-3-5-14)17(12-15)21-18(23)13-22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVIAHIQQKIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

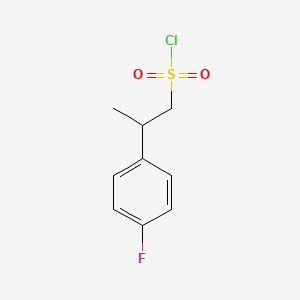
![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)
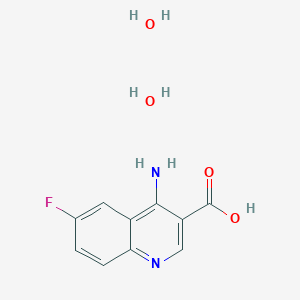
![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)
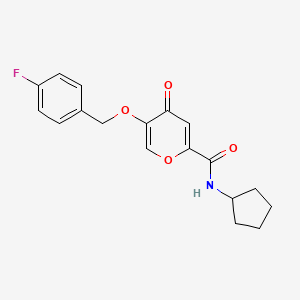
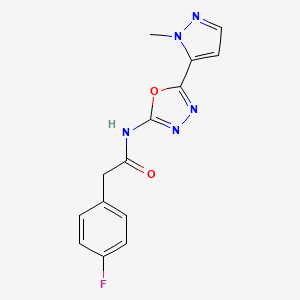
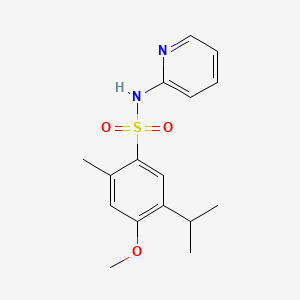
![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)
![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)
![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)
![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)